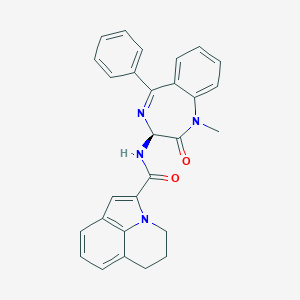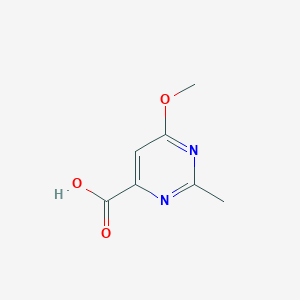
(S)-(-)-Win 55,212-Mesylat
Übersicht
Beschreibung
(±)-WIN 55,212 is a racemic mixture of the cannabinoid (CB) receptor 1 (CB1) and CB2 agonist (+)-WIN 55,212-2 and the CB2 neutral antagonist (−)-WIN 55,212-3.1 It inhibits electrically induced contractions in mouse vas deferens preparations (IC50 = 0.006 µM) and reduces prostaglandin (PG) synthesis by 35% in mouse brain microsomes when used at a concentration of 30 µM. (±)-WIN 55,212 decreases acetylcholine-induced writhing in mice with an ED50 value of 0.25 mg/kg. It induces hypolocomotion, analgesia, hypothermia, and catalepsy in mice (ED50s = 1.09, 0.5, 3.01 and 6.8 mg/kg, respectively).
(±)-WIN 55,212-2 is a potent aminoalkylindole cannabinoid (CB) receptor agonist with a Ki value of 62.3 and 3.3 nM for human recombinant central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, respectively. In contrast, the enantiomer (−)-WIN 55,212-3 acts a partial inverse agonist at CB1 (pIC50 = 5.5) and as a competitive neutral antagonist of CB2, reversing the inverse agonism evoked by SR 144528 (pEC50 = 5.3). (+)-WIN 55,212 (mesylate) is a mixture of the two enantiomers, (+)-WIN 55,212-2 and (−)-WIN 55,212-3.
Wissenschaftliche Forschungsanwendungen
Hochleistungsflüssigchromatographie (HPLC) - Methodenentwicklung und Validierung
“(S)-(-)-Win 55,212-Mesylat” wurde bei der Entwicklung und Validierung von HPLC-Methoden eingesetzt. HPLC ist ein wichtiges analytisches Werkzeug zur Beurteilung von Arzneimitteln, und die Verbindung kann als Referenz bei der Trennung, Identifizierung und Quantifizierung von Arzneimitteln und verwandten Materialien dienen . Der Validierungsprozess umfasst die Feststellung der Leistung und der Grenzen der Technik, was für die Gewährleistung der Qualität und Sicherheit von pharmazeutischen Produkten unerlässlich ist.
Selbstmikroemulgierende Arzneimittelabgabesysteme (SMEDDS)
In der Forschung wurde die Verwendung von “this compound” bei der Formulierung von SMEDDS untersucht, um die orale Bioverfügbarkeit zu verbessern . Diese Systeme sind isotrope Mischungen, die nach leichtem Rühren Mikroemulsionen bilden, wodurch die Löslichkeit und Resorption von Arzneimitteln verbessert wird. Die Eigenschaften der Verbindung können genutzt werden, um solche Abgabesysteme für bessere therapeutische Ergebnisse zu optimieren.
Studien zur Molekularen Mobilität und Stabilität
Die Verbindung war Gegenstand von Studien, die sich auf die molekulare Mobilität und Stabilität von amorphen Arzneimitteln konzentrieren . Das Verständnis des Verhaltens von “this compound” unter verschiedenen Bedingungen kann die Entwicklung stabiler Arzneimittelformulierungen mit verlängerter Haltbarkeit ermöglichen.
Psychologische Forschung
Im Bereich der Psychologie kann “this compound” verwendet werden, um die Auswirkungen von Substanzen auf das Verhalten und kognitive Funktionen zu untersuchen. Es kann als Werkzeug in experimentellen Anordnungen dienen, um die neurologischen Grundlagen psychologischer Phänomene zu verstehen .
Krebsforschung
“this compound” hat potenzielle Anwendungen in der Krebsforschung, insbesondere bei der Untersuchung der Mechanismen von Mikrotubuli-gerichteten Wirkstoffen . Seine einzigartigen Eigenschaften könnten Einblicke in die Entwicklung neuartiger therapeutischer Strategien zur Behandlung verschiedener Krebsarten liefern.
Optimierung der Forschungsmethodik
Die Verbindung kann verwendet werden, um Forschungsmethoden zu verfeinern. Als Testobjekt in methodischen Experimenten kann es zur Entwicklung genauerer, zuverlässigerer und reproduzierbarer Forschungstechniken beitragen .
Eigenschaften
IUPAC Name |
methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCSTPOPBJYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017329 | |
| Record name | (+/-)-WIN 55,212 (mesylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137795-17-6 | |
| Record name | (+/-)-WIN 55,212 (mesylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)




![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)


